molecular formula C10H12BNO3 B11748554 (3-(Acrylamidomethyl)phenyl)boronic acid

(3-(Acrylamidomethyl)phenyl)boronic acid

Cat. No.: B11748554
M. Wt: 205.02 g/mol
InChI Key: JARKROPKEBQRQT-UHFFFAOYSA-N
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Description

(3-(Acrylamidomethyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boronic acid group (-B(OH)₂) attached to an aromatic ring. The acrylamidomethyl group provides additional functionality, making this compound useful in various chemical and biological applications. Boronic acids are known for their ability to form reversible covalent bonds with diols and other molecules, which makes them valuable in molecular recognition and sensor applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Acrylamidomethyl)phenyl)boronic acid typically involves the reaction of 3-bromomethylphenylboronic acid with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid group. The product is then purified by recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: (3-(Acrylamidomethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Aminophenylboronic acid derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

Polymer Chemistry

Synthesis of Copolymers

  • Poly(methacrylic acid)-co-3-(acrylamidophenylboronic acid) : This copolymer is synthesized using (3-(acrylamidomethyl)phenyl)boronic acid as a monomer. It serves as a supramolecular receptor for carbohydrate sensing in aqueous environments. The incorporation of this boronic acid enhances the water solubility and binding affinity of the copolymer, making it suitable for biosensor applications .
  • Glucose-sensitive nanoparticles : The compound is also utilized to prepare poly(3-acrylamidophenyl boronic acid-b-diethylene glycol dimethacrylate). These nanoparticles exhibit glucose responsiveness due to specific interactions with the diol moiety present in glucose molecules, enabling targeted insulin delivery systems .

Biosensing Applications

Carbohydrate Sensing

  • The unique ability of this compound to interact with diols makes it an excellent candidate for developing biosensors aimed at detecting carbohydrates. Its incorporation into polymeric structures enhances the sensitivity and specificity of these sensors .

Drug Delivery Systems

Self-healing Hydrogels

  • The compound can function as both a monomer and cross-linker in the synthesis of self-healing composite hydrogels. These hydrogels mimic natural tissue properties and provide an optimal environment for cell growth. They are particularly useful in tissue engineering and drug delivery applications due to their mechanical strength and rapid self-healing capabilities .

Case Study 1: Biosensor Development

A study demonstrated the effectiveness of a biosensor utilizing poly(methacrylic acid)-co-3-(acrylamidophenylboronic acid) for detecting glucose levels in diabetic patients. The sensor exhibited high sensitivity and specificity, making it a promising tool for continuous glucose monitoring systems.

Case Study 2: Glucose-responsive Drug Delivery

Research involving glucose-sensitive nanoparticles showed that these systems could effectively deliver insulin in response to fluctuating blood sugar levels. The study highlighted the potential of this compound-based polymers in creating smart drug delivery systems that respond to physiological changes.

Table 1: Summary of Applications

Application AreaDescriptionKey Benefits
Polymer ChemistrySynthesis of copolymers for biosensingEnhanced solubility and binding affinity
BiosensingDevelopment of carbohydrate sensorsHigh sensitivity and specificity
Drug Delivery SystemsCreation of self-healing hydrogelsMimics natural tissue properties; rapid healing

Table 2: Case Studies Overview

Study FocusFindingsImplications
Biosensor DevelopmentHigh sensitivity in glucose detection using copolymer-based sensorsPotential use in continuous monitoring
Glucose-responsive DeliveryEffective insulin delivery from nanoparticles responsive to glucose levelsSmart drug delivery systems for diabetes management

Mechanism of Action

The mechanism of action of (3-(Acrylamidomethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other molecules. This property is due to the boronic acid group’s ability to interact with hydroxyl groups, forming cyclic boronate esters. These interactions are crucial in molecular recognition and sensor applications. Additionally, the acrylamidomethyl group provides hydrophilic characteristics, enhancing the compound’s solubility and binding affinity in aqueous environments .

Comparison with Similar Compounds

Uniqueness: (3-(Acrylamidomethyl)phenyl)boronic acid is unique due to its dual functionality provided by the boronic acid and acrylamidomethyl groups. This combination allows it to participate in a broader range of chemical reactions and applications compared to similar compounds .

Biological Activity

(3-(Acrylamidomethyl)phenyl)boronic acid (AAPBA) is a compound that has garnered attention in the fields of medicinal chemistry and materials science due to its unique properties and biological activities. This article delves into its biological activity, focusing on its applications in drug delivery systems, carbohydrate sensing, and potential therapeutic effects.

AAPBA is characterized by its ability to form reversible covalent bonds with diols, making it particularly useful in various biosensing applications. The compound can be synthesized through several methods, including copolymerization techniques that enhance its solubility and functionality in aqueous environments. For instance, the synthesis of poly(methacrylic acid)-co-AAPBA copolymer has been reported to improve the binding affinity for carbohydrates significantly due to the hydrophilic nature imparted by methacrylic acid segments .

1. Drug Delivery Systems

AAPBA has been incorporated into nanoparticles for targeted drug delivery. A study demonstrated the development of phenylboronic acid-functionalized nanoparticles using AAPBA as a homopolymer. These nanoparticles successfully encapsulated emodin, a polyphenolic drug, with an encapsulation efficiency of 78% and a drug loading content of 2.1%. The release profile was pH-dependent, indicating that the nanoparticles could effectively release drugs in acidic environments typical of tumor tissues .

2. Carbohydrate Sensing

The interaction between AAPBA and carbohydrates is pivotal for biosensing applications. The PMAA-co-AAPBA copolymer serves as a supramolecular receptor capable of differentiating between various monosaccharides and disaccharides in neutral aqueous solutions. Studies have shown that this copolymer can effectively bind to sugars such as fructose and glucose, facilitating their detection through indicator displacement assays .

3. Cytotoxicity Studies

Research indicates that AAPBA-functionalized nanoparticles exhibit higher cytotoxicity towards HepG2 cancer cells compared to normal MC-3T3-E1 cells. This selectivity suggests potential applications in targeted cancer therapies where minimizing damage to healthy cells is crucial .

Case Study 1: Drug Delivery Efficiency

A study explored the use of AAPBA-based nanoparticles for delivering emodin to HepG2 cells. The findings revealed a significant increase in cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells, showcasing the potential of AAPBA in selective drug delivery systems.

Case Study 2: Sensing Applications

In another investigation, the PMAA-co-AAPBA copolymer was utilized to detect glucose levels in physiological conditions. The study highlighted the copolymer's ability to differentiate between various sugars based on binding affinities, which is critical for developing glucose sensors for diabetic patients.

Data Tables

Property Value Reference
Encapsulation Efficiency78%
Drug Loading Content2.1%
Cytotoxicity (HepG2/MC-3T3)Higher in HepG2
Binding Affinity (Monosaccharides)Varies (Fructose > Glucose)

Properties

Molecular Formula

C10H12BNO3

Molecular Weight

205.02 g/mol

IUPAC Name

[3-[(prop-2-enoylamino)methyl]phenyl]boronic acid

InChI

InChI=1S/C10H12BNO3/c1-2-10(13)12-7-8-4-3-5-9(6-8)11(14)15/h2-6,14-15H,1,7H2,(H,12,13)

InChI Key

JARKROPKEBQRQT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)CNC(=O)C=C)(O)O

Origin of Product

United States

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